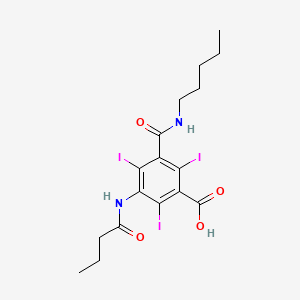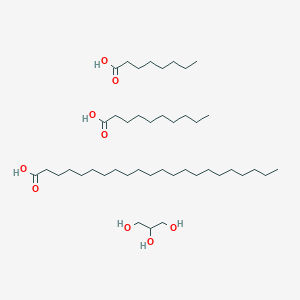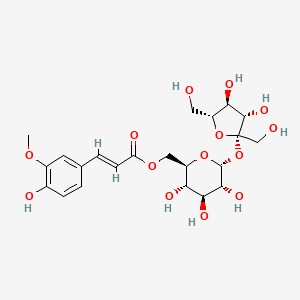
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including amide and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is the iodination of a benzoic acid derivative, followed by the introduction of butanoylamino and pentylcarbamoyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the iodine atoms or other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate binding to certain proteins or enzymes, leading to changes in their activity. Additionally, the amide and carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
相似化合物的比较
Similar Compounds
3-(butanoylamino)-2,4,6-triiodobenzoic acid: Similar structure but lacks the pentylcarbamoyl group.
2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid: Similar structure but lacks the butanoylamino group.
3-(butanoylamino)-2,4,6-triiodophenylacetic acid: Similar structure but with a different carboxylic acid derivative.
Uniqueness
The presence of both butanoylamino and pentylcarbamoyl groups, along with three iodine atoms, makes 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid unique
属性
分子式 |
C11H7ClF3N |
|---|---|
分子量 |
0 |
同义词 |
3-Butyrylamino-5-(pentylcarbamoyl)-2,4,6-triiodobenzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(acetylamino)-4-methylphenyl]-4-methylbenzamide](/img/structure/B1179789.png)
